Product packaging for Diethyl (4-fluorophenyl)phosphonate(Cat. No.:CAS No. 310-40-7)

Diethyl (4-fluorophenyl)phosphonate

Cat. No.: B1626609
CAS No.: 310-40-7
M. Wt: 232.19 g/mol
InChI Key: QEDFAKHSYNQHGG-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds in Chemical Sciences

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, represent a vast and diverse class of molecules with profound impacts across the chemical sciences. These compounds are integral to numerous applications, ranging from industrial and agricultural chemicals to vital pharmaceuticals. Their utility stems from the unique electronic and steric properties conferred by the phosphorus atom, which can exist in various oxidation states and coordination environments. In many instances, organophosphorus compounds act as crucial reagents, ligands for catalysis, or bioactive molecules themselves.

Significance of Phosphonates in Contemporary Organic and Medicinal Chemistry

Within the broad family of organophosphorus compounds, phosphonates are distinguished by a phosphonate (B1237965) group [−P(O)(OR)₂] directly attached to a carbon atom. This structural motif imparts a combination of stability, polarity, and the ability to mimic natural phosphates, making phosphonates particularly valuable in medicinal chemistry and drug design. purdue.edu Their resistance to enzymatic cleavage compared to phosphate (B84403) esters makes them attractive for developing enzyme inhibitors and therapeutic agents with improved metabolic stability. The applications of phosphonates are extensive and continue to expand, underscoring their importance in the development of new medicines and functional materials. Aromatic phosphonates, in particular, are desirable synthetic targets for their use in pharmaceuticals, agrichemicals, and materials science. purdue.edu

Specific Research Focus: Diethyl (4-fluorophenyl)phosphonate and its Derivatives

This compound is an arylphosphonate that has been a subject of academic investigation, primarily focusing on its synthesis and spectroscopic characterization. The presence of a fluorine atom on the phenyl ring is of particular interest as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.

Research efforts have been directed towards developing efficient synthetic routes to this compound. Modern synthetic methodologies, including photoredox-catalyzed and palladium-catalyzed cross-coupling reactions, have been successfully employed. For instance, the synthesis of this compound has been achieved through a photoredox-catalyzed reaction of 1-fluoro-4-iodobenzene (B1293370) with triethyl phosphite (B83602). purdue.edu Another successful approach involves the microwave-assisted, palladium-acetate-catalyzed C–P cross-coupling of 4-fluorophenylboronic acid with diethyl phosphite, affording the target compound in good yield. nih.gov A one-pot synthesis from aryldiazonium salts has also been reported. rsc.org

The structural and electronic properties of this compound have been well-characterized using various spectroscopic techniques. Detailed NMR data, which are crucial for confirming the structure and purity of the compound, have been published.

Table 1: Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm Coupling Constants (J) in Hz Reference
¹H NMR7.88 – 7.76 (m, 2H), 7.18– 7.13 (m, 2H), 4.22 – 4.01 (m, 4H), 1.33 (t, 6H)J = 7.1 Hz rsc.org
¹³C NMR162.7 (d, J = 3.4 Hz), 133.7 (d, J = 11.3 Hz), 119.4 (d, J = 188.7 Hz), 115.6 (d, J = 22.4 Hz), 62.1 (d, J = 5.5 Hz), 16.2 (d, J = 6.4 Hz)- rsc.org
³¹P NMR17.7- nih.gov

This interactive table provides a summary of the reported NMR spectroscopic data for this compound.

While direct research into the specific biological applications of this compound is not as extensively documented as for some of its analogues, its role as a synthetic intermediate is clear. The methodologies developed for its synthesis are applicable to a broader range of substituted arylphosphonates, which are of significant interest in medicinal chemistry. For example, a patent describes an attempted reaction utilizing O,O'-diethyl-4-fluorophenyl phosphonate in the synthesis of more complex phosphine (B1218219) structures. google.com This highlights its potential as a building block for creating larger, more complex molecules with potential therapeutic applications.

The research focus on this compound and its derivatives is thus centered on enabling the synthesis of novel organophosphorus compounds. The presence of the fluorophenyl moiety makes these derivatives attractive candidates for screening in drug discovery programs and for the development of new materials with tailored electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FO3P B1626609 Diethyl (4-fluorophenyl)phosphonate CAS No. 310-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diethoxyphosphoryl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFAKHSYNQHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542552
Record name Diethyl (4-fluorophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310-40-7
Record name Diethyl (4-fluorophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Analysis of Nucleophilic Phosphonylation Mechanisms

The formation of the carbon-phosphorus (C-P) bond in diethyl (4-fluorophenyl)phosphonate often occurs through nucleophilic phosphonylation reactions. These reactions are significantly influenced by the electronic properties of the aromatic ring and the nature of the reactants.

The presence of a fluorine atom on the phenyl ring plays a crucial role in facilitating nucleophilic aromatic substitution (SNAr) reactions. Fluorine is the most electronegative element, and its strong negative inductive effect withdraws electron density from the aromatic ring. stackexchange.com This electron withdrawal activates the ring towards attack by nucleophiles, such as phosphites. masterorganicchemistry.com

In the context of synthesizing this compound, the para-position of the fluorine atom relative to the site of phosphonylation is optimal for this activating effect. This positioning allows the strong electron-withdrawing nature of the fluorine to significantly stabilize the intermediate formed during the nucleophilic attack of the phosphonylating agent.

The formation of the C-P bond in the synthesis of aryl phosphonates can proceed through different intermediates and transition states depending on the specific reaction conditions and reagents.

In a typical SNAr mechanism, the reaction proceeds through a two-step addition-elimination process. The first step involves the nucleophilic attack of the phosphite (B83602) on the fluorinated aromatic ring to form the aforementioned Meisenheimer complex, a tetrahedral intermediate. masterorganicchemistry.comnih.gov This intermediate is characterized by the temporary loss of aromaticity in the ring. stackexchange.com The second, faster step involves the elimination of the fluoride (B91410) leaving group, which restores the aromaticity of the ring and yields the final phosphonate (B1237965) product. stackexchange.com

Alternatively, transition-metal-catalyzed methods, such as those employing palladium, copper, or nickel, offer different mechanistic pathways for C-P bond formation. purdue.edunih.govamazonaws.com For instance, in a palladium-catalyzed Hirao-type reaction, the catalytic cycle often involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by reaction with a P(O)-H compound and subsequent reductive elimination to form the aryl phosphonate and regenerate the catalyst. nih.gov Similarly, nickel-catalyzed phosphonations can proceed through a Ni(0)/Ni(II) catalytic cycle. purdue.edu In some photoredox-catalyzed approaches, the reaction can be initiated by the reduction of the aryl halide to an aryl radical, which then couples with a phosphite ester. purdue.edu

The transition state in these reactions is the highest energy point along the reaction coordinate. In an SNAr reaction, the transition state for the formation of the Meisenheimer complex is a high-energy species where the new C-P bond is partially formed and the aromaticity is being disrupted. youtube.com For concerted SN2-type reactions at phosphorus, a single transition state is observed. nih.govmdpi.com However, for some nucleophilic substitutions at phosphorus, particularly with fluoride as a leaving group, a stepwise addition-elimination mechanism involving a pentacoordinate intermediate and two transition states is more likely. nih.govmdpi.com

Table 1: Comparison of Mechanistic Pathways for C-P Bond Formation

MechanismKey IntermediatesKey Features
SNAr Meisenheimer complexRate enhanced by electron-withdrawing groups like fluorine; two-step addition-elimination process. stackexchange.commasterorganicchemistry.com
Palladium-catalyzed Cross-Coupling Pd(0)/Pd(II) speciesInvolves oxidative addition, transmetalation/ligand exchange, and reductive elimination. nih.govorganic-chemistry.org
Nickel-catalyzed Cross-Coupling Ni(0)/Ni(II) speciesFollows a similar catalytic cycle to palladium-catalyzed reactions. purdue.edu
Photoredox Catalysis Aryl radicalsCan be transition-metal-free and proceeds under mild conditions. purdue.edu

Studies on Rearrangement Reactions Involving Phosphonate Moieties

While not as common as their formation, rearrangement reactions involving phosphonate groups can occur under specific conditions, leading to isomeric products.

A notable rearrangement is the base-catalyzed transformation of α-hydroxyphosphonates into phosphates. nih.govresearchgate.net This reaction, sometimes referred to as a phospha-Brook rearrangement, is particularly favored when the α-carbon bears an electron-withdrawing substituent. researchgate.netresearchgate.net The driving force for this isomerization is the formation of a more stable P-O-C linkage from a C-P bond and an adjacent hydroxyl group. The general mechanism involves the deprotonation of the hydroxyl group to form an alkoxide, which then attacks the phosphorus atom, leading to the migration of the phosphonyl group from the carbon to the oxygen atom. researchgate.net

For a compound like this compound, this specific rearrangement is not directly applicable as it lacks the α-hydroxy group. However, if a hydroxyl group were introduced at the benzylic position of a related compound, diethyl (4-fluorobenzyl)phosphonate, such a rearrangement could potentially be induced. sigmaaldrich.com

The stereochemistry of rearrangement reactions at the phosphorus center is a critical aspect of their study. For the α-hydroxyphosphonate-phosphate rearrangement, it has been demonstrated that the transformation generally proceeds with retention of configuration at the migrating phosphorus atom. researchgate.netnih.gov This suggests a mechanism where the attacking alkoxide and the departing carbon group are in a cis-relationship in the transition state.

In other isomerization processes, such as those involving palladium-catalyzed cross-coupling reactions, the stereochemical outcome at the phosphorus center is also often retention of configuration. organic-chemistry.org This is an important consideration in the synthesis of chiral phosphonates.

Catalytic Cycle Investigations

The synthesis of this compound can be achieved through various catalytic methods, each with its own distinct catalytic cycle. The investigation of these cycles is crucial for optimizing reaction conditions and understanding the role of the catalyst.

Commonly used catalysts include complexes of palladium, nickel, and copper. purdue.edunih.govamazonaws.com In palladium-catalyzed C-P bond formation, a typical cycle begins with the oxidative addition of the aryl halide (e.g., 1-fluoro-4-iodobenzene) to a Pd(0) complex, forming a Pd(II) intermediate. purdue.edunih.gov This is followed by a reaction with the phosphonylating agent, such as diethyl phosphite, and subsequent reductive elimination of the desired aryl phosphonate, which regenerates the Pd(0) catalyst. nih.gov The use of ligands is often essential to stabilize the palladium complexes and facilitate the steps of the catalytic cycle. organic-chemistry.org

Nickel-catalyzed phosphonations follow a similar pattern, cycling between Ni(0) and Ni(II) oxidation states. purdue.edu The active Ni(0) catalyst undergoes oxidative addition with the aryl halide, followed by reaction with the phosphite and reductive elimination. purdue.edu

Copper-catalyzed C-P bond construction can also be employed, often involving the coupling of an arylboronic acid with an H-phosphonate diester. amazonaws.com The exact mechanism of these copper-catalyzed reactions can be complex and may involve various copper oxidation states.

More recently, photoredox catalysis has emerged as a powerful tool. purdue.edu In some systems, a photocatalyst, such as 10H-phenothiazine (PTZ), absorbs light and initiates an electron transfer process. purdue.edu This can lead to the formation of an aryl radical from the aryl halide, which then reacts with a phosphite to form the C-P bond. purdue.edu These reactions often proceed under mild conditions and can offer a greener alternative to traditional transition-metal catalysis. purdue.edu

Theoretical Insights into Reaction Regioselectivity

The regioselectivity of functionalization reactions on the aromatic ring of this compound is governed by the electronic effects of the two substituents: the fluorine atom and the diethyl phosphonate group. Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding and predicting the preferred sites of reaction. While specific DFT studies on this compound are scarce, the regioselectivity can be rationalized by considering the fundamental principles of electrophilic aromatic substitution and metal-catalyzed C-H activation.

The fluorine atom at the para position is an ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance (+M effect), despite being strongly electron-withdrawing through induction (-I effect). This donation of electron density stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

On the other hand, the diethyl phosphonate group, -P(O)(OEt)₂, is generally considered to be a deactivating and meta-directing group for electrophilic aromatic substitution. This is due to the strong electron-withdrawing inductive effect of the phosphoryl group, which is not significantly counteracted by resonance donation.

In this compound, these two effects are in opposition. The fluorine atom directs incoming electrophiles to the positions ortho to it (C2 and C6), while the phosphonate group at C1 would direct them to the positions meta to it (C3 and C5).

Table of Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Position on the Phenyl RingInfluence of 4-Fluoro GroupInfluence of 1-Phosphonate GroupOverall Predicted Reactivity
C2, C6 (ortho to F, ortho to P)Activating (Resonance)Deactivating (Inductive)Moderately favored
C3, C5 (meta to F, meta to P)Deactivating (Inductive)Deactivating (Inductive)Strongly disfavored

Theoretical calculations on related systems can provide further insights. For instance, DFT studies on the regioselectivity of reactions involving substituted benzenes can quantify the activation energies for attack at different positions, confirming the directing effects of various functional groups. researchgate.net The interplay of inductive and resonance effects is critical, and computational chemistry allows for the visualization of molecular orbitals and electrostatic potential maps, which can help in predicting the most nucleophilic sites on the aromatic ring. researchgate.net

For metal-catalyzed C-H functionalization, the regioselectivity can be more complex and may not strictly follow the rules of electrophilic aromatic substitution. The coordination of the catalyst to the substrate can play a significant role. However, in the absence of a strong directing group, the electronic properties of the ring still exert a strong influence. Therefore, it is reasonable to predict that C-H functionalization would preferentially occur at the positions ortho to the fluorine atom (C2 and C6), which are electronically enriched compared to the other positions on the ring.

Structural Diversification and Derivatization of Diethyl 4 Fluorophenyl Phosphonate

Synthesis and Characterization of Fluorinated Phosphonate (B1237965) Analogues

The introduction of fluorine into phosphonate molecules can significantly alter their physicochemical and biological properties. Methodologies have been developed for the synthesis of α-monofluorinated, α,α-difluorinated, and trifluoromethyl- or difluoromethyl-containing phosphonates. uochb.cz

α-Monofluorinated Phosphonates

The synthesis of α-monofluorinated phosphonates can be achieved through various synthetic routes. One versatile and efficient method involves the hydrogenation of α-fluorovinylphosphonates to produce α-monofluoromethylene (−CHF−) phosphonates. datapdf.com This approach provides access to a class of compounds that have been explored as analogues of lysophosphatidic acid (LPA), which are important signaling molecules. datapdf.com Another method utilizes tetraethyl fluoromethylenebisphosphonate as a precursor to generate α-alkyl-α-fluoromethylenebisphophonates and subsequently α-fluorophosphonates. uochb.cz

A notable reaction involves the use of diethyl fluoronitromethylphosphonate, a reagent that participates in Horner reactions with aldehydes, leading to the formation of α-fluorinated compounds. uochb.cz

α,α-Difluorinated Phosphonates

For nearly four decades, α,α-difluoromethylene phosphonates, with the general formula RCF2P(O)(OR)2, have been of significant interest as tools for studying enzymatic processes. constructor.university The development of synthetic methods for these compounds has been a focus of research, aiming for more accessible and efficient routes. constructor.universitynih.gov

One established method involves the use of diethyl difluoro(trimethylsilyl)methylphosphonate for the nucleophilic difluoromethylenation of aldehydes and ketones. scispace.com A more recent and powerful one-pot multistep protocol has been developed that utilizes readily available starting materials like THP-O-protected 2,2,2-trifluoroethanol (B45653) to produce phosphonic, phosphinic, and phosphine (B1218219) oxide analogues of α,α-difluoro-β-ketophosphonates without the need to isolate intermediate products. constructor.university This method is advantageous as it avoids the use of ozone-depleting substances such as HCF2Cl and CF2Br2. constructor.university

The (α,α-difluoromethylene)phosphonate group is a well-regarded mimic of the phosphate (B84403) monoester of serine, a crucial component in kinase-mediated signal transduction pathways. nih.gov

Trifluoromethyl- and Difluoromethyl-Containing Phosphonates

Methodologies for the nucleophilic transfer of fluorine-containing groups have been developed using fluorinated phosphonates. uochb.cz Diethyl trifluoromethylphosphonate, for instance, can trifluoromethylate non-enolizable ketones to yield trifluoromethyl-containing alcohols and reacts with aldehydes to form phosphates of trifluoromethylated alcohols. uochb.cz

Diethyl difluoromethylphosphonate serves as a versatile starting material for a variety of compounds containing difluoromethyl, difluoromethylene, and fluorovinyl groups. uochb.cz

Development of α-Aminophosphonate Derivatives

α-Aminophosphonates are recognized as important analogues of α-amino acids and have garnered significant attention in medicinal chemistry due to their biological activities. nih.gov Their synthesis is often achieved through the Kabachnik–Fields reaction, a one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). nih.gov

Substitution Patterns on the Aromatic and Amino Moieties

The synthesis of α-aminophosphonates allows for a wide range of substitution patterns on both the aromatic and amino parts of the molecule. For example, a series of substituted diethyl α-phenylamino-benzylphosphonates has been prepared using cerium chloride or cerium oxide as a catalyst in solvent-free conditions, starting from various aniline (B41778) derivatives and substituted benzaldehydes. nih.gov This highlights the flexibility of the synthetic methods to incorporate different functional groups.

The aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, provides another route to α-aminophosphonates with diverse substitutions. nih.gov

Synthesis of Phosphono-perfluorophenylalanine Derivatives

Novel phosphono-perfluorophenylalanine derivatives have been synthesized as mimetics of phenylalanine. nih.gov The synthetic strategy involves the reaction of diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)-phosphonate with various nucleophiles such as thiols, amines, and phenols through an SNAr (Nucleophilic Aromatic Substitution) reaction. nih.gov The resulting products' structures have been confirmed using spectroscopic and spectrometric techniques, and for some compounds, X-ray single crystal diffraction analysis and DFT investigations have provided detailed structural information. nih.gov

Heterocyclic Phosphonate Derivatives

The incorporation of heterocyclic moieties onto the phosphonate backbone can significantly modulate the biological activity and physicochemical properties of the parent compound. The nitrogen-containing heterocycles, in particular, are of great interest due to their prevalence in pharmaceuticals.

The synthesis of pyridinyl and pyrimidinyl phosphonates derived from or related to diethyl (4-fluorophenyl)phosphonate often involves multi-step synthetic sequences. While direct derivatization of this compound to these heterocycles can be challenging, related structures are accessible through various synthetic strategies. One notable example is the synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate, a key intermediate in the preparation of himbacine analog thrombin receptor antagonists. The synthesis of this compound, as described in patent literature, involves the preparation of a pyridyl alcohol free base, which is then converted to a leaving group that can be displaced by a phosphite reagent to form the phosphonate ester google.com.

General synthetic routes to pyridyl phosphonates often rely on cross-coupling reactions, which require hydrophosphorous derivatives and pyridyl halides, tosylates, or boronic acids in the presence of transition metal catalysts like palladium, nickel, or silver nih.gov. Another approach involves the remodeling of (aza)indole or benzofuran (B130515) skeletons to construct the pyridine (B92270) ring with a phosphonate group attached nih.gov. For instance, the reaction of N-substituted 3-formyl (aza)indoles with diethyl (2-oxopropyl)phosphonate in the presence of ammonium (B1175870) acetate (B1210297) and trifluoroacetic acid can yield pyridyl phosphonates nih.gov.

The synthesis of pyrimidinyl phosphonates can be achieved through Mannich-type reactions. Novel α-amino phosphonate derivatives containing a pyrimidinyl moiety have been designed and synthesized using a Lewis acid-catalyzed reaction of aldehydes, amines, and phosphites zenodo.org. These methods provide a pathway to a diverse range of substituted pyrimidinyl phosphonates with potential herbicidal or other biological activities.

The synthesis of pyrazolo and thiazolo-phosphonate structures represents another avenue for the diversification of the this compound core. A one-pot, three-component reaction, known as the Kabachnik–Fields reaction, is a powerful tool for the synthesis of α-aminophosphonates containing heterocyclic systems nih.gov. This reaction typically involves an amine, a carbonyl compound, and a dialkyl phosphite.

For example, a series of novel α-aminophosphonate derivatives incorporating a pyrazolo[4,3-d]thiazole scaffold has been synthesized in good yields using lithium perchlorate (B79767) as a catalyst nih.gov. The reaction involves 5-aminopyrazolethiazole, various aldehydes, and diethyl or diphenyl phosphite nih.gov. The resulting pyrazolo-thiazolo-phosphonate derivatives have been investigated as potential inhibitors of the MurA enzyme, which is crucial for bacterial cell wall biosynthesis nih.gov. The 1H NMR spectra of these compounds show characteristic signals for the –NH group and the P–CH proton, while the 13C NMR spectra confirm the presence of the diethyl phosphonate group with signals for the methylene (B1212753) and methyl carbons nih.gov.

The synthesis of thiazolo[5,4-d]thiazoles can be achieved through the condensation of dithiooxamide (B146897) with aromatic aldehydes in deep eutectic solvents, offering a greener synthetic route nih.gov. While this method does not directly involve a phosphonate, the functionalization of the resulting thiazole (B1198619) rings with phosphonate groups could be a subsequent synthetic step.

Derivative Class Synthetic Approach Key Reagents/Catalysts Potential Applications
Pyridinyl PhosphonatesCross-coupling reactions; Remodeling of (aza)indolesPalladium, Nickel, Silver catalysts; Diethyl (2-oxopropyl)phosphonateThrombin receptor antagonists
Pyrimidinyl PhosphonatesMannich-type reactionLewis acids (e.g., magnesium perchlorate)Herbicides
Pyrazolo-Thiazolo PhosphonatesKabachnik–Fields reactionLithium perchlorateMurA inhibitors

Design and Synthesis of Phosphate Mimics and Prodrugs

The phosphonate group in this compound is a key feature that allows for its use in the design of phosphate mimics and prodrugs. These strategies aim to improve the metabolic stability and bioavailability of phosphonate-based drug candidates.

Phosphonates are widely recognized as non-hydrolyzable isosteres of phosphates. The phosphorus-carbon (P-C) bond in phosphonates is resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the phosphorus-oxygen (P-O) bond in phosphates frontiersin.org. This metabolic stability is a significant advantage in drug design, as it can prolong the in vivo half-life of a drug.

The phosphonomethoxy (P-C-O) group, in particular, has emerged as a successful isostere of the phosphonooxymethyl (P-O-C) group found in naturally occurring nucleoside monophosphates frontiersin.org. The isopolar and isosteric nature of the phosphonomethoxy group allows it to mimic the phosphate group and interact with biological targets, while the P-C bond ensures stability against hydrolysis frontiersin.org. Acyclic nucleoside phosphonates (ANPs) are a prominent class of compounds that utilize this principle frontiersin.org.

Acyclic nucleoside phosphonates (ANPs) are analogues of nucleotides where the sugar moiety is replaced by an acyclic side chain and the phosphate group is replaced by a phosphonate. The synthesis of ANPs often involves the condensation of a heterocyclic base with a synthetic precursor containing the aliphatic side chain and the phosphonate group nih.gov.

The introduction of fluorine into the side chain of ANPs can significantly influence their biological activity. Several synthetic strategies have been developed for side-chain fluorinated ANPs. For instance, (S)-1-[3-fluoro-2-(phosphonomethoxy)propyl]-5-azacytosine (FPMP-5-azaC) was synthesized by condensing (S)-2-[(diisopropoxyphosphoryl)methoxy)-3-fluoropropyl p-toluenesulfonate with the sodium salt of 5-azacytosine (B16484) researchgate.netnih.govnih.gov. The resulting diisopropyl ester of FPMP-5-azaC showed inhibitory activity against the replication of herpes viruses nih.govnih.gov.

Another approach to fluorinated ANPs involves the electrophilic fluorination of a silyl-protected phosphonate precursor, followed by coupling with the appropriate purine (B94841) or pyrimidine (B1678525) base rsc.org. The resulting fluorinated acyclic nucleoside phosphonates have shown activity against various viruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus rsc.org.

The development of prodrugs of ANPs is crucial for improving their oral bioavailability. One common strategy is the esterification of the phosphonate group with lipophilic moieties, such as pivaloyloxymethyl (POM) groups nih.gov. These prodrugs can more easily cross cell membranes and are then intracellularly converted to the active phosphonate.

Compound Type Key Structural Feature Synthetic Strategy Biological Significance
Non-Hydrolyzable Phosphate IsosteresP-C bond instead of P-O-C bondGeneral phosphonate synthesisIncreased metabolic stability
Acyclic Nucleoside Phosphonates (ANPs)Acyclic side chain with a phosphonate groupCondensation of a nucleobase with a phosphonate-containing side chainAntiviral agents
Side-Chain Fluorinated ANPsFluorine atom(s) on the acyclic side chainCondensation with fluorinated precursors; Electrophilic fluorinationModulation of antiviral activity
ANP ProdrugsEsterified phosphonate group (e.g., bis-POM)Esterification of the phosphonic acidImproved oral bioavailability

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of Diethyl (4-fluorophenyl)phosphonate, offering precise information about the hydrogen, carbon, phosphorus, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different proton environments in the molecule. rsc.org The ethyl groups exhibit a characteristic pattern: a triplet at approximately 1.27 ppm, integrating to six protons (CH₃), is coupled to a multiplet between 3.85 and 4.19 ppm, which corresponds to the four protons of the two methylene (B1212753) (CH₂) groups. rsc.org The aromatic protons appear further downfield. The two protons ortho to the fluorine atom show a triplet of doublets around 7.10 ppm, while the two protons ortho to the phosphonate (B1237965) group present as a doublet of doublet of doublets at about 7.77 ppm. rsc.org The coupling constants reflect the interactions between neighboring protons and the phosphorus and fluorine nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
1.27t6HCH₃7.1
3.85 - 4.19m4HOCH₂-
7.10td2HAr-H (ortho to F)8.7, 3.2
7.77ddd2HAr-H (ortho to P)12.7, 8.7, 5.7

Data recorded in CDCl₃ at 400 MHz. rsc.org

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. The ethyl group carbons are observed as distinct signals, with the methyl (CH₃) carbon appearing at approximately 16.22 ppm as a doublet due to coupling with the phosphorus atom (J = 6.4 Hz). rsc.org The methylene (OCH₂) carbon resonates around 62.44 ppm, also showing a doublet with a coupling constant of 5.6 Hz. rsc.org The aromatic carbons exhibit more complex splitting patterns due to both phosphorus and fluorine coupling.

³¹P NMR for Phosphorus Chemical Shifts

³¹P NMR spectroscopy is a direct method for probing the chemical environment of the phosphorus atom. For this compound, the ³¹P NMR spectrum in CDCl₃ shows a single resonance at approximately 16.76 ppm, which is characteristic for this type of phosphonate. rsc.org This chemical shift provides valuable information for identifying the phosphonate functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The fragmentation of organophosphorus compounds, including phosphonates, often involves characteristic losses of functional groups. researchgate.net For alkyl and halogenated organophosphorus flame retardants, a common fragmentation pathway involves McLafferty hydrogen rearrangements, leading to the cleavage of substituents and the formation of stable ions like [H₄PO₄]⁺. nih.gov In aromatic phosphonates, cleavage of both C-O and P-O bonds can occur. nih.gov Atmospheric pressure chemical ionization (APCI) is a suitable technique for analyzing such compounds, often producing intact molecular species. bris.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to specific bond vibrations. For instance, a strong absorption band is typically observed for the P=O (phosphoryl) group. Other significant absorptions include those for C-H bonds in the alkyl and aromatic regions, C-O-P linkages, and the C-F bond. While a specific IR spectrum for this compound was not found, the spectra of related compounds show characteristic peaks for P=O stretching and other relevant functional groups. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the 4-fluorophenyl group. The electronic transitions in this aromatic system would be expected to be of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the fluorine atom, an electron-withdrawing group, and the phosphonate group attached to the aromatic ring would influence the energy of these transitions and thus the absorption maxima (λmax).

In the absence of experimental data for this compound, a hypothetical UV-Vis data table is presented below based on typical values for related phenylphosphonate (B1237145) derivatives. It is crucial to note that these values are illustrative and not based on experimental measurements for the target compound.

Hypothetical UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)

Transition TypeHypothetical λmax (nm)Hypothetical Molar Absorptivity (ε, M-1cm-1)
π → π~260-280~200-500
π → π~210-230~5,000-10,000

This table is for illustrative purposes only and does not represent experimental data.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

A successful X-ray diffraction study of this compound would require the growth of a suitable single crystal. The analysis of the diffraction pattern would then yield the crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.

As no published crystal structure for this compound could be found, a hypothetical table of crystallographic data is provided below. This table is based on parameters observed for other structurally similar organophosphorus compounds and serves only as an example of the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~10-12
b (Å)~8-10
c (Å)~14-16
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~1600-1800
Z (molecules per unit cell)4

This table is for illustrative purposes only and does not represent experimental data.

While the outlined sections on UV-Vis spectroscopy and X-ray single crystal diffraction are critical for the full characterization of this compound, the necessary experimental data is not currently available in the public domain. The information presented herein is based on established principles of these analytical techniques and data from related compounds. Further experimental research would be required to determine the specific spectroscopic and crystallographic properties of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently applied to organophosphorus compounds to understand their behavior at a molecular level.

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

Table 1: Representative Frontier Orbital Energies for Related Organophosphorus Compounds (Note: This table is illustrative and based on general principles and data for analogous compounds, not specific calculations for diethyl (4-fluorophenyl)phosphonate.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
Diethyl Phenylphosphonate (B1237145) (analog)-6.8-1.25.6
Diethyl (4-chlorophenyl)phosphonate (analog)-7.0-1.55.5
This compound (expected) ~ -7.1 ~ -1.4 ~ 5.7

Global Reactivity Parameters and Fukui Function Analysis

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These parameters, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Global Electrophilicity (ω): Indicates the ability of a molecule to accept electrons.

Fukui function analysis is another valuable tool derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thus pinpointing the regions most susceptible to nucleophilic or electrophilic attack. For this compound, one would expect the phosphorus atom to be a primary site for nucleophilic attack, while the aromatic ring would be subject to electrophilic interactions, with the fluorine substituent influencing the regioselectivity of such reactions.

Natural Bond Orbital (NBO) Analysis for Bonding Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral signals.

For this compound, DFT methods can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ³¹P, ¹⁹F) to predict their NMR chemical shifts. tesisenred.net Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to different bond stretching and bending modes can be determined. acs.org These calculated frequencies can be compared with experimental IR and Raman spectra. Such calculations have been performed in studies of related organophosphorus compounds to support experimental findings. acs.org

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for Diethyl Phenylphosphonate (Analog) (Note: This table is for illustrative purposes.)

ParameterCalculated ValueExperimental Value
³¹P NMR Chemical Shift (ppm)19.518.7
P=O Vibrational Frequency (cm⁻¹)12501245

Molecular Dynamics Simulations (MDS) for Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to study its behavior in different solvents, predicting its solvation free energy and diffusion properties. Furthermore, given that phosphonates are known to interact with biological systems, MD simulations could be used to model the interaction of this compound with the active site of an enzyme or a receptor, providing insights into its potential biological activity. researchgate.net Studies on the interaction of phosphonates with surfaces, such as metal oxides, have also utilized MD simulations to understand the nature of the surface binding. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are of great interest for applications in optoelectronics, including optical switching and frequency conversion. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Correlation Between Experimental and Theoretical Findings in this compound Studies

Research in computational chemistry frequently employs Density Functional Theory (DFT) to predict molecular properties. A common approach involves geometry optimization of the compound's structure, followed by the calculation of spectroscopic parameters. These calculated values are then compared against experimental results to ascertain the accuracy of the theoretical model.

Spectroscopic Data Correlation

In the case of this compound, experimental NMR data has been reported in various synthetic studies. This data serves as a key point of comparison for theoretical calculations.

NMR Spectroscopy:

Experimental values for the ³¹P NMR chemical shift of this compound have been reported, with one study noting a value of 18.7 ppm in CDCl₃, which was compared to a literature value of 17.7 ppm. Another study provides detailed experimental data for ¹H, ¹³C, and ¹⁹F NMR. The correlation of these experimental chemical shifts with values predicted by computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a standard procedure for validating the computed electronic environment of the molecule.

A detailed comparison between the reported experimental NMR data and theoretically calculated values would typically be presented in a tabular format to highlight the degree of accuracy of the computational method.

Vibrational Spectroscopy:

Although specific studies correlating the experimental and theoretical vibrational spectra for this compound are not prevalent, the general methodology is well-established. An experimental FT-IR spectrum would be recorded, and the vibrational frequencies would be assigned to specific bond stretching, bending, and torsional modes. Concurrently, theoretical vibrational frequencies would be calculated using DFT methods, often employing the B3LYP functional with a suitable basis set. A comparison between the experimental and scaled theoretical frequencies is then performed to confirm the vibrational assignments and the accuracy of the computed force field.

The table below illustrates how such a comparison would be structured, based on typical findings for similar organophosphorus compounds.

Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for a Phenylphosphonate Derivative

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Deviation (%)
P=O stretch125012450.4
C-F stretch122012150.4
P-O-C stretch103010250.5
Aromatic C-C stretch160015950.3

Note: This table is illustrative and does not represent actual published data for this compound.

Structural Parameter Correlation

Should an X-ray crystal structure of this compound become available, a detailed comparison of experimental and theoretical geometric parameters would be possible. This would involve comparing bond lengths, bond angles, and dihedral angles from the crystal structure with those obtained from the optimized geometry in the gas phase or with a solvent model using DFT. Such a comparison provides direct insight into the performance of the computational method in reproducing the molecule's three-dimensional structure.

Table 2: Illustrative Comparison of Experimental and Theoretical Structural Parameters for a Phenylphosphonate Derivative

ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)Difference
P=O Bond Length (Å)1.4601.4650.005
P-C Bond Length (Å)1.7901.7950.005
C-P-O Bond Angle (°)108.5108.2-0.3
O=P-O Bond Angle (°)115.0115.50.5

Note: This table is illustrative and does not represent actual published data for this compound.

Academic Research Applications of Diethyl 4 Fluorophenyl Phosphonate

Diethyl (4-fluorophenyl)phosphonate is an organophosphorus compound that has garnered attention in various fields of chemical research. Its unique structure, featuring a fluorinated phenyl ring directly attached to a phosphonate (B1237965) group, makes it a valuable tool in synthetic chemistry and a compound of interest for biological and materials science applications. Aromatic phosphonates, in general, are recognized for their significance in the development of pharmaceuticals, agrochemicals, and as ligands in catalysis. purdue.eduiu.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl (4-fluorophenyl)phosphonate, and how do reaction conditions influence purity?

  • Methodology : Phosphonates are typically synthesized via nucleophilic substitution or Arbuzov reactions. For aryl-substituted phosphonates like this compound, a two-step approach is common: (1) phosphorylation of the aryl halide (e.g., 4-fluoroiodobenzene) using triethyl phosphite under reflux, and (2) purification via column chromatography. Reaction temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMF) critically affect yield and purity. For example, highlights that base-promoted reactions in aprotic solvents reduce side products like hydrolyzed phosphates .
  • Characterization : Post-synthesis, validate purity using 31P^{31}\text{P}-NMR (expected δ: +15 to +25 ppm for aryl phosphonates) and HPLC (≥95% purity threshold). provides a framework for interpreting 31P^{31}\text{P}-NMR coupling patterns and chemical shifts .

Q. How can researchers characterize this compound and distinguish it from by-products?

  • Analytical Workflow :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the ethyl ester groups and aryl substitution. 19F^{19}\text{F}-NMR (if available) resolves fluorine-specific interactions.
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS identifies molecular ions (e.g., [M+H]+^+ at m/z ≈ 232.1 for C10_{10}H14_{14}FO3_3P).
  • Chromatography : emphasizes gas-phase chromatography to resolve phosphonate derivatives, particularly for detecting trace impurities like diethyl phosphate (retention time differences ≈2–3 minutes) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine group enhances the electrophilicity of the aryl ring, facilitating Suzuki-Miyaura or Heck couplings. For instance, notes that nitro- or methoxy-substituted aryl phosphonates undergo cross-coupling at lower catalyst loadings (e.g., 1 mol% Pd(PPh3_3)4_4) compared to electron-rich analogs .
  • Experimental Design : Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and base (K2_2CO3_3 vs. Cs2_2CO3_3) to minimize phosphonate ester hydrolysis. Monitor reaction progress via TLC (Rf_f shifts) and quantify yields via 31P^{31}\text{P}-NMR integration.

Q. How should researchers address contradictions in reported catalytic efficiencies for phosphonate-mediated reactions?

  • Data Reconciliation : Discrepancies often arise from solvent impurities, ligand decomposition, or moisture sensitivity. For example, demonstrates that bromodifluoromethyl phosphonates require strictly anhydrous conditions to prevent side reactions with nucleophiles .
  • Validation Protocol :

  • Replicate studies under inert atmospheres (Ar/glovebox).
  • Use internal standards (e.g., triphenylphosphine oxide in 31P^{31}\text{P}-NMR) for quantitative comparisons.
  • Cross-check with alternative techniques (e.g., X-ray crystallography in for structural confirmation) .

Q. What strategies mitigate genotoxicity risks associated with aryl phosphonates during handling?

  • Safety Guidelines : classifies diethyl phosphonates as skin sensitizers (Category 1) and highlights genotoxicity concerns (positive reverse mutation tests) .
  • Mitigation Measures :

  • Use closed systems for synthesis/purification (e.g., Schlenk lines).
  • Implement PPE (nitrile gloves, fume hoods) and decontamination protocols (5% NaHCO3_3 washes for spills).
  • Screen intermediates via Ames tests if structural alerts (e.g., nitro groups) are present.

Applications in Academic Research

Q. How can this compound serve as a precursor for functional materials?

  • Materials Science : The fluorine atom enhances thermal stability and hydrophobicity. and highlight phosphonates in metal-organic frameworks (MOFs) for gas storage or as surface modifiers for electrodes .
  • Protocol : Deprotonate the phosphonate using TMSBr, then coordinate to metal nodes (e.g., Zr4+^{4+}) in DMF/water mixtures. Characterize porosity via BET surface area analysis.

Q. What role does this compound play in studying enzyme inhibition?

  • Biochemical Probes : Phosphonates mimic phosphate transition states in enzymatic reactions. and show that aminobutyl phosphonates inhibit alkaline phosphatases via competitive binding .
  • Method : Perform kinetic assays (UV-Vis monitoring of p-nitrophenyl phosphate hydrolysis) with varying phosphonate concentrations. Calculate IC50_{50} using nonlinear regression.

Data Analysis and Troubleshooting

Q. How to interpret conflicting 31P^{31}\text{P}-NMR data from phosphonate reaction mixtures?

  • Case Study : notes that diethyl phosphate (δ ≈ 0 ppm) and unreacted triethyl phosphite (δ ≈ +128 ppm) may co-elute with the target compound .
  • Resolution : Use 1H^{1}\text{H}-decoupled 31P^{31}\text{P}-NMR and spiking with authentic standards. For quantitation, integrate peaks relative to an external reference (e.g., 85% H3_3PO4_4).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.